molecular formula C17H25FN2O2 B7170633 N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-methoxy-2-methylpropanamide

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-methoxy-2-methylpropanamide

Cat. No.: B7170633
M. Wt: 308.4 g/mol
InChI Key: PTHGDEHSZZSSOE-UHFFFAOYSA-N
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Description

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-methoxy-2-methylpropanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents

Properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-methoxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-13(12-22-2)17(21)19-16-7-9-20(10-8-16)11-14-3-5-15(18)6-4-14/h3-6,13,16H,7-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHGDEHSZZSSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)C(=O)NC1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-methoxy-2-methylpropanamide involves several steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Attachment of the methoxy and methyl groups: The methoxy and methyl groups are introduced through alkylation reactions using appropriate alkylating agents.

    Final coupling: The final step involves coupling the piperidine derivative with the appropriate amide to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-methoxy-2-methylpropanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-methoxy-2-methylpropanamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-methoxy-2-methylpropanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical properties.

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